

Evaluating the performance of alternative degreasing agents to tetrachloroethylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachloroethylene**

Cat. No.: **B127269**

[Get Quote](#)

A Comparative Guide to Alternative Degreasing Agents for Tetrachloroethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of alternative degreasing agents to **tetrachloroethylene** (PERC), a solvent widely used for its effective cleaning of organic materials but facing increasing regulatory pressure due to health and environmental concerns.^[1] The following sections detail the performance of viable alternatives, supported by experimental data and protocols, to assist in the selection of safer and more sustainable options for industrial and laboratory cleaning applications.

Executive Summary

The primary alternatives to **tetrachloroethylene** include modified alcohols, hydrofluoroethers (HFEs), and aqueous cleaning systems. Each category presents a unique balance of cleaning efficacy, material compatibility, process requirements, and safety profiles. Modified alcohols offer broad solvency for both polar and non-polar contaminants, while HFEs provide an excellent environmental and safety profile with good material compatibility. Aqueous cleaners, particularly when enhanced with technologies like ultrasonics, can eliminate hazardous solvent use entirely. The selection of an appropriate alternative is contingent on the specific contaminants, substrate materials, cleanliness requirements, and existing equipment.

Performance Comparison of Degreasing Agents

The following tables summarize the key performance indicators and physical properties of **tetrachloroethylene** and its leading alternatives.

Table 1: Performance and Compatibility

Feature	Tetrachloroethylene (PERC)	Modified Alcohols	Hydrofluoroethers (HFEs)	Aqueous Cleaners
Primary Cleaning Action	Dissolves non-polar oils, greases, waxes ^{[1][2]}	Dissolves non-polar and some polar contaminants ^{[3][4]}	Co-solvent systems dissolve heavy oils, greases, flux ^{[5][6]}	Emulsifies/lifts oils, salts, particulates
Cleaning Efficiency	Excellent (High KB Value: ~130) [2]	Excellent, broad-spectrum solvency ^{[7][8]}	Good to Excellent (KB values vary with formulation) ^[5]	Effective, often enhanced by ultrasonics or agitation ^[9]
Metal Compatibility	Good, but can degrade to form corrosive acids without stabilizers ^[2]	Excellent; no risk of hydrogen embrittlement for titanium & aluminum ^{[3][7]}	Excellent with most metals, plastics, and elastomers ^{[10][11][12]}	Good; requires corrosion inhibitors for ferrous metals ^[9]
Plastics/Elastomer Compatibility	Can cause swelling or degradation in some materials	Generally good, but testing is recommended	Excellent ^{[10][11][12]}	Excellent
Drying Properties	Fast evaporation	Very good, aided by low surface tension and vacuum drying ^{[3][4]}	Rapid evaporation ^[10]	Slower; requires heated air or other drying methods
Suitability for Complex Parts	Good	Excellent due to low surface tension ^{[3][7]}	Excellent due to low surface tension and viscosity ^[5]	Good, but can be challenging to rinse and dry blind holes

Table 2: Physical and Safety Properties

Property	Tetrachloroethylene (PERC)	Modified Alcohols	Hydrofluoroethers (HFEs)	Aqueous Cleaners
Boiling Point	~121 °C ^[1]	Varies (typically 170-200 °C)	Low (typically 50-100 °C)	N/A (Used at 40-80 °C)
Flash Point	None	Yes (requires closed systems) [3][4]	None ^{[11][12]}	None
Ozone Depletion Potential (ODP)	0	0	0 ^{[5][11]}	0
Global Warming Potential (GWP)	Low	Low	Low ^{[5][11]}	0
Toxicity	Known carcinogen; neurotoxin; liver and kidney toxicant ^{[13][14]}	Low	Low toxicity ^[11]	Low (depends on formulation)
VOC Content	High	Varies	Low	Low to Zero
Process Requirements	Vapor degreaser (open or closed)	Closed vacuum degreasing systems are mandatory ^{[4][7]}	Vapor degreaser, immersion, wiping applications ^[10]	Parts washer, ultrasonic bath, spray systems
Recyclability	High (via distillation)	High (via distillation within a closed system) [7]	High (via distillation) ^[12]	Can be filtered and reused; oils can be skimmed

Experimental Protocols

The evaluation of degreasing agent performance relies on standardized testing methodologies to ensure comparability and reproducibility.

Gravimetric Soil Removal Efficiency (Mass Method)

This protocol provides a quantitative measure of a degreaser's ability to remove a specific contaminant. It is adapted from methods described in ASTM G122 and military specifications.

[15][16]

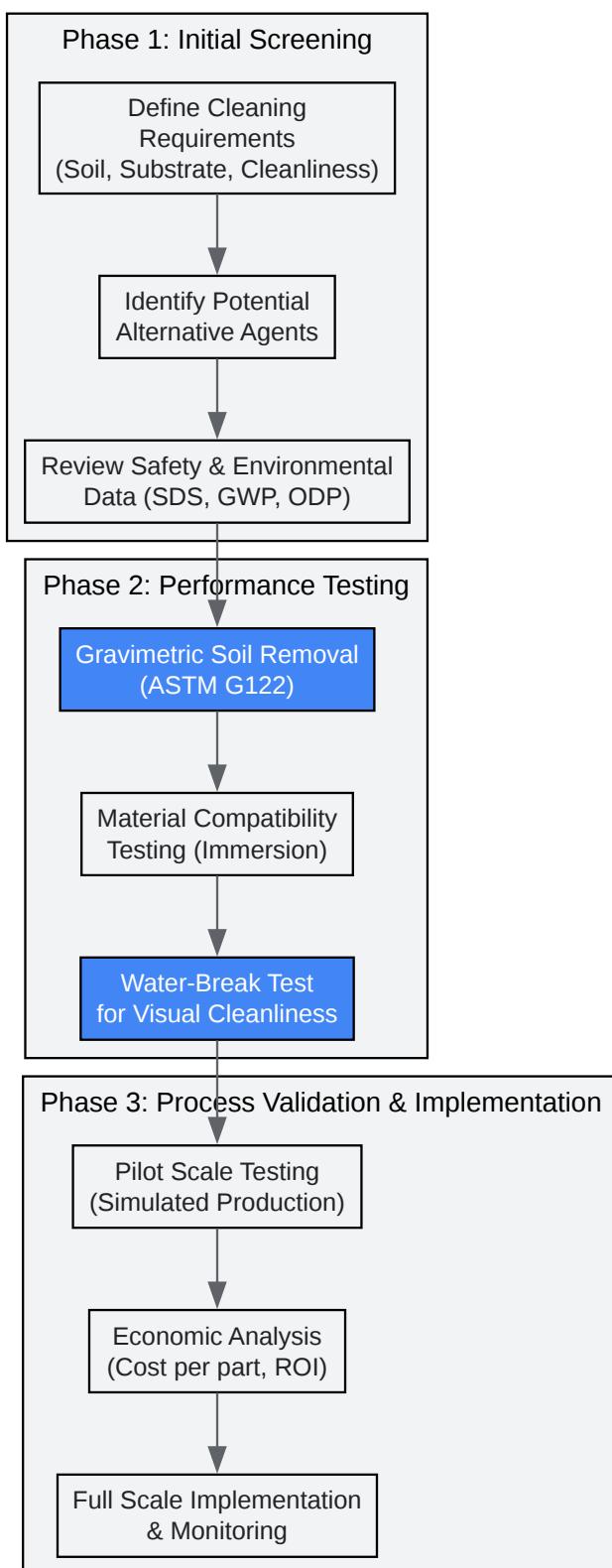
- Objective: To determine the percentage of soil removed from a standardized metal coupon.
- Materials:
 - Test coupons (e.g., 316L stainless steel, pre-weighed to 0.1 mg).
 - Standardized soil (e.g., a mixture of hydraulic oil and metal fines).
 - Degreasing agent to be tested.
 - Cleaning apparatus (e.g., ultrasonic bath, vapor degreaser).
 - Analytical balance.
- Procedure:
 - Record the initial clean weight of the coupon (W1).
 - Apply a consistent, known amount of the standardized soil to the coupon.
 - Weigh the soiled coupon (W2). The weight of the soil is (W2 - W1).
 - Subject the soiled coupon to the cleaning process using the alternative agent for a specified time and temperature.
 - Rinse (if applicable) and thoroughly dry the coupon.
 - Record the final weight of the cleaned coupon (W3). The amount of soil remaining is (W3 - W1).
 - Calculate the cleaning efficiency as: Efficiency (%) = $[(W2 - W3) / (W2 - W1)] * 100$.
 - A minimum of four tests should be conducted for each degreaser/soil combination for statistical validity.[15]

Visual Cleanliness Assessment (Water-Break Test)

This is a rapid, qualitative method to assess the presence of hydrophobic (oily) residues on a surface.[17]

- Objective: To visually detect residual oil or grease on a cleaned surface.
- Procedure:
 - After the cleaning process, rinse the part or coupon with clean water.
 - Hold the part vertically and observe the film of water on its surface.
 - Result: A continuous, unbroken film of water ("sheeting") indicates a clean, oil-free surface. If the water film beads up or breaks, it signifies the presence of residual hydrophobic contaminants.[17]

Flash Point Determination

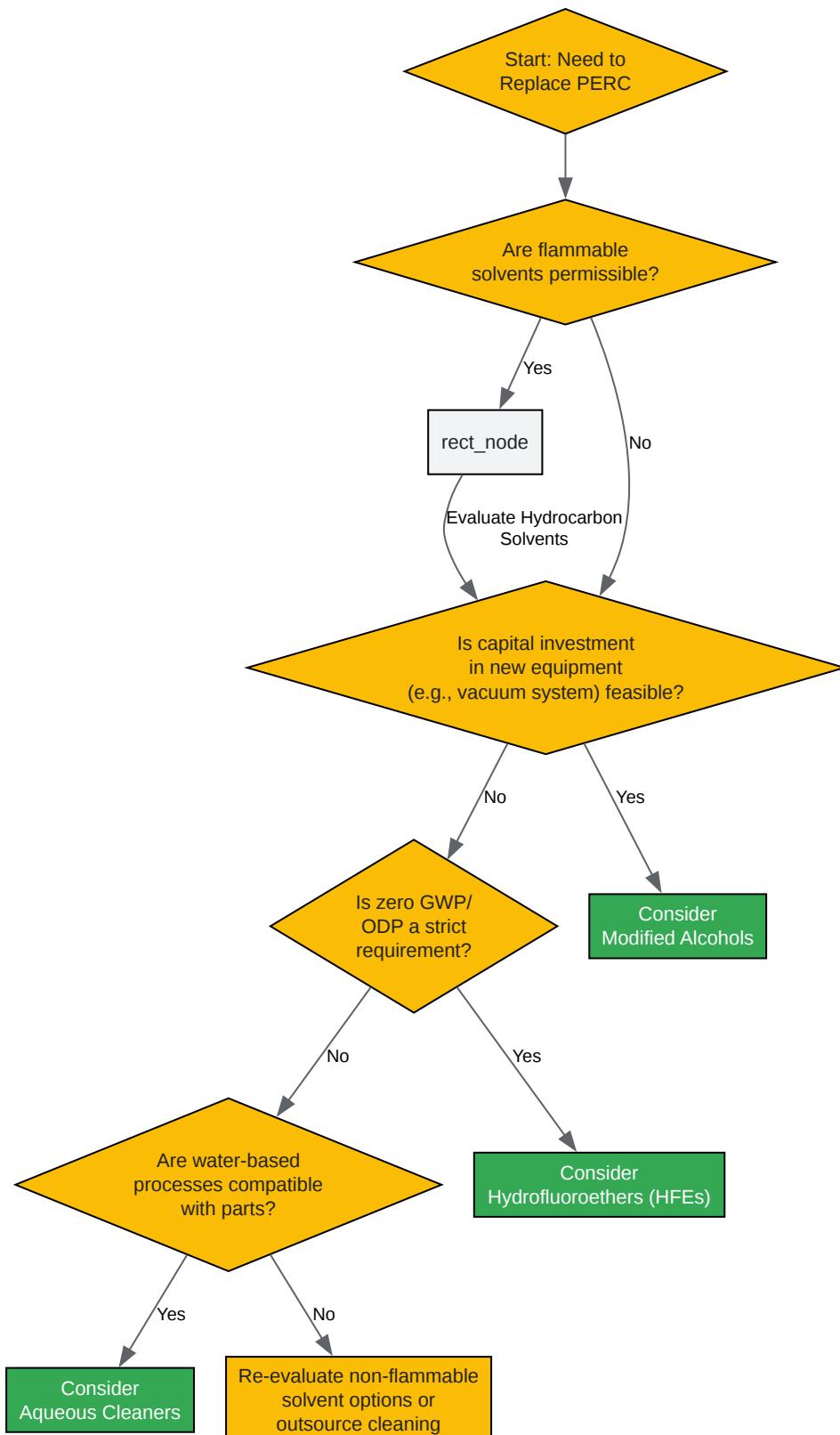

This test is critical for assessing the flammability and safety of solvent-based cleaners.

- Objective: To determine the lowest temperature at which a solvent's vapor will ignite.
- Methodology: The flash point is determined using either the ASTM D92 (Cleveland Open Cup Tester) for open-cup flash points or the ASTM D56 (Tag Closed Tester) for closed-cup flash points, which is more relevant for handling and storage safety.[15][16] This is particularly important for agents like modified alcohols, which have a flash point and require specific handling protocols.[3][4]

Visualizations

Experimental Workflow for Agent Evaluation

The following diagram outlines the systematic process for evaluating a potential alternative degreasing agent.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating alternative degreasing agents.

Decision Pathway for Selecting an Alternative

This flowchart provides a logical pathway for selecting the most suitable **tetrachloroethylene** alternative based on key operational and regulatory constraints.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 2. alliancechemical.com [alliancechemical.com]
- 3. SAFECHEM – Details [safechem.com]
- 4. finishingandcoating.com [finishingandcoating.com]
- 5. solvents.net.au [solvents.net.au]
- 6. ecolink.com [ecolink.com]
- 7. Modified alcohol washing systems [dbmtec.com]
- 8. Advanced Modified Alcohol Cleaning Solution: Achieving Superior Results — Surface World Show [surfaceworld.com]
- 9. rit.edu [rit.edu]
- 10. openpr.com [openpr.com]
- 11. ecolink.com [ecolink.com]
- 12. Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement [fluorochemie.com]
- 13. epa.gov [epa.gov]
- 14. besttechnologyinc.com [besttechnologyinc.com]
- 15. greenseal.org [greenseal.org]
- 16. greenseal.org [greenseal.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the performance of alternative degreasing agents to tetrachloroethylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127269#evaluating-the-performance-of-alternative-degreasing-agents-to-tetrachloroethylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com